molecular formula C34H24N2O4 B445015 N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE

N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE

Cat. No.: B445015
M. Wt: 524.6g/mol
InChI Key: ZCBCVGKSBQLVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes two xanthene moieties connected through a phenyl group. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Properties

Molecular Formula

C34H24N2O4

Molecular Weight

524.6g/mol

IUPAC Name

N-[2-(9H-xanthene-9-carbonylamino)phenyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C34H24N2O4/c37-33(31-21-11-1-7-17-27(21)39-28-18-8-2-12-22(28)31)35-25-15-5-6-16-26(25)36-34(38)32-23-13-3-9-19-29(23)40-30-20-10-4-14-24(30)32/h1-20,31-32H,(H,35,37)(H,36,38)

InChI Key

ZCBCVGKSBQLVJV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 9H-xanthen-9-ylcarbonyl chloride with 2-aminophenyl-9H-xanthene-9-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a fluorescent probe due to its xanthene moieties, which exhibit strong fluorescence.

    Biology: Employed in the study of cellular processes and imaging due to its fluorescent properties.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of N9-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s xanthene moieties can intercalate with DNA, affecting transcription and replication processes. Additionally, its fluorescent properties allow it to be used as a marker in various biological assays.

Comparison with Similar Compounds

Similar Compounds

    Xanthone: A simpler xanthene derivative with similar fluorescent properties.

    Fluorescein: Another xanthene derivative widely used as a fluorescent dye.

    Rhodamine: A xanthene-based compound known for its use in fluorescence microscopy.

Uniqueness

N~9~-{2-[(9H-XANTHEN-9-YLCARBONYL)AMINO]PHENYL}-9H-XANTHENE-9-CARBOXAMIDE is unique due to its dual xanthene structure, which enhances its fluorescent properties and potential applications in various fields. Its ability to intercalate with DNA also sets it apart from other xanthene derivatives.

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